molecular formula C24H21N5O3 B6095763 2-(2-{3-[3-(1H-imidazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}ethyl)-1H-isoindole-1,3(2H)-dione

2-(2-{3-[3-(1H-imidazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}ethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B6095763
M. Wt: 427.5 g/mol
InChI Key: HUESOPCDGXQNLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-{3-[3-(1H-imidazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}ethyl)-1H-isoindole-1,3(2H)-dione (molecular formula: C₂₃H₁₉N₅O₃; molecular weight: 437.44 g/mol) features a quinazolin-4(3H)-one core fused with an isoindole-1,3-dione moiety via an ethyl linker. The quinazolinone ring is substituted at the N3 position with a 3-(1H-imidazol-1-yl)propyl chain, while the isoindole-dione is connected through a methylene group. This hybrid structure combines pharmacophores known for diverse biological activities: quinazolinones are associated with antimicrobial, anticancer, and anti-inflammatory properties, while isoindole-diones and imidazoles are common in kinase inhibitors and receptor antagonists .

Properties

IUPAC Name

2-[2-[3-(3-imidazol-1-ylpropyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3/c30-22-17-6-1-2-7-18(17)23(31)29(22)14-10-21-26-20-9-4-3-8-19(20)24(32)28(21)13-5-12-27-15-11-25-16-27/h1-4,6-9,11,15-16H,5,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUESOPCDGXQNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=CC=CC=C4C(=O)N3CCCN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-{3-[3-(1H-imidazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}ethyl)-1H-isoindole-1,3(2H)-dione is a complex heterocyclic molecule that incorporates imidazole and quinazoline moieties, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis routes, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H30N6O3C_{28}H_{30}N_{6}O_{3}, with a molecular weight of approximately 478.58 g/mol. The structure features an isoindole core linked to a quinazoline derivative, which is significant for its potential therapeutic applications.

Pharmacological Activities

The biological activities of the compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing imidazole and quinazoline rings exhibit notable antimicrobial properties. For instance, derivatives with imidazole groups have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The antimicrobial activity of similar compounds has been evaluated using standard methods like the Kirby-Bauer disc diffusion technique.

2. Antitumor Activity

Studies have demonstrated that imidazole derivatives possess antitumor properties. For example, certain complexes derived from imidazole have shown significant cytotoxicity against human cancer cell lines, including ovarian carcinoma . The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells.

3. Anti-inflammatory Effects

Compounds with imidazole and quinazoline structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This activity is crucial for developing treatments for chronic inflammatory diseases.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

  • Formation of Imidazole Derivative : Utilizing 1H-imidazole as a starting material.
  • Quinazoline Synthesis : Employing cyclization reactions to form the quinazoline ring.
  • Final Coupling Reaction : Linking the isoindole moiety with the quinazoline derivative through amine coupling reactions.

Case Studies

Several studies illustrate the biological activity of similar compounds:

StudyCompoundActivityMethod
Jain et al. (2021)1-substituted imidazole derivativesAntimicrobialCylinder wells diffusion method
Sharma et al. (2020)4,5-dihydroimidazo[4,5-b]indoleAntibacterialKirby-Bauer disc technique
Wang et al. (2022)Quinazoline derivativesCytotoxicity against cancer cellsMTT assay

These studies emphasize the potential of imidazole-containing compounds in drug development.

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a therapeutic agent. A key area of interest is its role as an inhibitor of specific enzymes involved in disease pathways. For example, studies have shown that quinazoline derivatives can inhibit various kinases, which are crucial in cancer cell proliferation and survival.

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor for certain enzymes associated with cancer progression. The binding affinity of this compound to ATP-binding cassette transporters has been documented, suggesting its potential utility in overcoming drug resistance in cancer therapies .

Molecular Recognition

The structural complexity of the compound allows for significant interactions with biological macromolecules. Its ability to form stable complexes with proteins makes it a candidate for studies on molecular recognition processes. This property is essential for designing targeted therapies that can selectively interact with specific biomolecules .

Case Study 1: Anti-Cancer Activity

A recent study evaluated the anti-cancer activity of similar quinazoline derivatives. The results indicated that compounds with structural similarities to our target compound showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the inhibition of key signaling pathways .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between this compound and protein kinases involved in cell signaling pathways. The study utilized molecular docking simulations to predict binding affinities and identified critical interactions that could be leveraged for drug design aimed at specific cancers .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound’s structural uniqueness lies in its quinazolinone-isoindole-dione hybrid core and imidazole-propyl substituent. Key comparisons with analogous compounds are summarized below:

Table 1: Structural and Molecular Comparison

Compound Name / ID Core Structure Substituents/Linkers Molecular Weight (g/mol) Notable Features
Target Compound Quinazolinone + isoindole-dione Ethyl linker; imidazole-propyl chain 437.44 Hybrid structure with flexible alkyl chain
2-[4-(2-Methylimidazol-2-yl)phenyl]isoindole-1,3-dione (Compound 16, ) Phenyl + isoindole-dione Methylimidazole; no quinazolinone 303.32 Simpler structure, high yield (95%)
4-(N-{1-[4-(1,3-Dioxoisoindol-2-yl)phenyl]ethylidene}-hydrazino)benzenesulfonamide (17c, ) Phenyl + isoindole-dione Sulfonamide hydrazone; no quinazolinone 433.51 Enhanced solubility (sulfonamide)
2-(1-(3-(1,3-Dioxoisoindolin-2-yl)propyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole () Benzoimidazole + isoindole-dione Propyl linker; pyrrolidine 428.47 Dual heterocyclic motifs
2-(2-(4-Oxo-3-phenethylquinazolin-2-ylthio)ethyl)isoindole-1,3-dione () Quinazolinone + isoindole-dione Thioethyl linker; phenethyl group 447.50 Sulfur-containing linker; antimicrobial activity
Crystallographic Insights

The crystal structure of the thioethyl analog reveals a planar quinazolinone core (r.m.s. deviation: 0.057 Å) and π–π interactions between isoindole and pyrimidinyl rings. The target compound’s ethyl linker may reduce planarity but maintain similar packing efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.